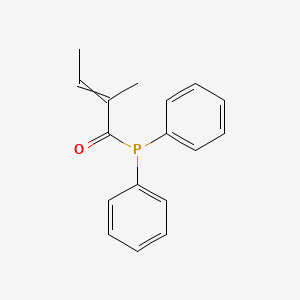
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphanyl group attached to a butenone backbone. This compound is of significant interest in the field of coordination chemistry and catalysis due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one typically involves the reaction of diphenylphosphine with an appropriate butenone precursor under controlled conditions. One common method includes the deprotonation of diphenylphosphine using a strong base such as n-butyllithium, followed by the addition of the butenone compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium complexes, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are then utilized in various catalytic processes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism by which 1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties, which in turn affects the reactivity and selectivity of the metal complexes in catalytic processes. The molecular targets include various transition metals, and the pathways involved often relate to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one can be compared with other similar compounds such as:
1,1’-Bis(diphenylphosphino)ferrocene: Known for its use in homogeneous catalysis, this compound also features a diphenylphosphanyl group but with a ferrocene backbone.
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand used in coordination chemistry, differing in the length and flexibility of the carbon chain between the phosphine groups.
cis-1,2-Bis(diphenylphosphino)ethylene: This compound has a shorter and more rigid ethylene backbone, affecting its coordination behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct electronic and steric properties, making it suitable for specialized catalytic applications.
Properties
CAS No. |
87951-16-4 |
|---|---|
Molecular Formula |
C17H17OP |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
1-diphenylphosphanyl-2-methylbut-2-en-1-one |
InChI |
InChI=1S/C17H17OP/c1-3-14(2)17(18)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h3-13H,1-2H3 |
InChI Key |
VKGGVTADLOTYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















